

# Standard curve preparation for DNS assay using glucose

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino-5-nitrosalicylic acid

Cat. No.: B13788187

[Get Quote](#)

## Application Notes:

### Introduction

The 3,5-dinitrosalicylic acid (DNS or DNSA) assay is a widely used colorimetric method for the quantitative determination of reducing sugars.<sup>[1]</sup> This method is based on the principle that under alkaline conditions and heat, the DNS reagent is reduced by the free carbonyl group of reducing sugars, such as glucose.<sup>[2][3]</sup> This reaction results in the formation of **3-amino-5-nitrosalicylic acid**, a reddish-brown colored compound.<sup>[1][4]</sup> The intensity of the color produced is directly proportional to the concentration of the reducing sugar in the sample.<sup>[1]</sup> By measuring the absorbance of the resulting solution using a spectrophotometer, typically at 540 nm, the concentration of an unknown sample can be determined by comparing it to a standard curve prepared with a known concentration of a reducing sugar, such as glucose.<sup>[5][6]</sup>

### Principle of the DNS Assay

The DNS assay relies on a redox reaction. The aldehyde or ketone group of the reducing sugar reduces the 3,5-dinitrosalicylic acid to **3-amino-5-nitrosalicylic acid**.<sup>[7]</sup> This reaction occurs in an alkaline solution and is facilitated by heating.<sup>[8]</sup> The resulting colored compound exhibits maximum absorbance at approximately 540 nm.<sup>[9]</sup>

## Experimental Protocols:

### Materials and Reagents

- D-Glucose (anhydrous)
- 3,5-Dinitrosalicylic acid (DNS)
- Sodium potassium tartrate tetrahydrate (Rochelle salt)[\[10\]](#)
- Sodium hydroxide (NaOH)[\[10\]](#)
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>)[\[11\]](#)
- Phenol[\[11\]](#)
- Distilled or deionized water
- Spectrophotometer
- Water bath
- Vortex mixer
- Test tubes
- Pipettes
- Volumetric flasks

### Reagent Preparation

#### 1. DNS Reagent:

There are several formulations for the DNS reagent. A commonly used preparation involves the following steps:

- Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.[\[8\]](#)
- Slowly add 30 g of sodium potassium tartrate tetrahydrate.[\[8\]](#)
- Add 20 mL of 2 M NaOH solution.[\[8\]](#)

- Dissolve 0.5 g of sodium sulfite and 2.0 g of phenol separately in a small amount of water and add to the main solution.[11]
- Adjust the final volume to 100 mL with distilled water.[5]
- Store the reagent in a dark bottle and away from light.[11]

## 2. Standard Glucose Stock Solution (e.g., 1 mg/mL):

- Accurately weigh 100 mg of anhydrous D-glucose.
- Dissolve the glucose in a small amount of distilled water in a 100 mL volumetric flask.
- Make up the volume to 100 mL with distilled water and mix thoroughly.

## Preparation of Glucose Standards for the Standard Curve

A series of glucose standards with known concentrations are prepared by diluting the stock solution. The following table provides an example of how to prepare a set of standards.

Standard	Concentration of Glucose (µg/mL)	Volume of Stock Solution (1 mg/mL) (mL)	Volume of Distilled Water (mL)
Blank	0	0	2.0
1	100	0.2	1.8
2	200	0.4	1.6
3	400	0.8	1.2
4	600	1.2	0.8
5	800	1.6	0.4
6	1000	2.0	0.0

## Assay Procedure

- Pipette 1.0 mL of each glucose standard (and the unknown sample) into separate, clearly labeled test tubes.[9]
- Add 1.0 mL of the DNS reagent to each test tube.[9]
- Mix the contents of the tubes thoroughly using a vortex mixer.
- Place the test tubes in a boiling water bath and heat for 5-15 minutes.[2][8] A distinct color change from yellow to reddish-brown should be observed.
- After heating, cool the test tubes to room temperature under running tap water.[12]
- Add 1 mL of 40% sodium potassium tartrate solution to each tube to stabilize the color.[2]
- Add 5.0 mL of distilled water to each test tube and mix well.[11]
- Measure the absorbance of each solution at 540 nm using a spectrophotometer.[6][9] Use the "Blank" standard to zero the spectrophotometer.

## Data Presentation:

Table 1: Example Data for Glucose Standard Curve

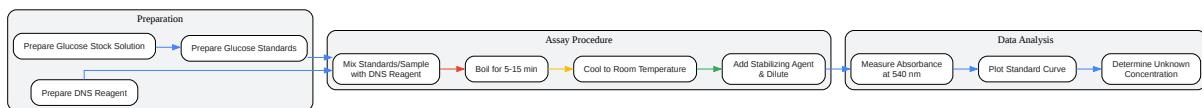
Concentration of Glucose (µg/mL)	Absorbance at 540 nm
0	0.000
100	0.150
200	0.305
400	0.610
600	0.915
800	1.220
1000	1.525

Note: The absorbance values are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.

### Standard Curve

Plot a graph with the concentration of glucose ( $\mu\text{g/mL}$ ) on the x-axis and the corresponding absorbance at 540 nm on the y-axis. A linear relationship should be observed. The concentration of the unknown sample can then be determined by interpolating its absorbance value on the standard curve.

## Visualization:



[Click to download full resolution via product page](#)

Caption: Workflow for the DNS assay to determine reducing sugar concentration.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sciencevivid.com [sciencevivid.com]
- 2. Glucose Assay [terpconnect.umd.edu]
- 3. m.youtube.com [m.youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantitative identification of glucose using DNSA with spectroscopy. | DOCX [slideshare.net]
- 6. google.com [google.com]
- 7. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 8. mystrica.com [mystrica.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 12. scribd.com [scribd.com]
- To cite this document: BenchChem. [Standard curve preparation for DNS assay using glucose]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13788187#standard-curve-preparation-for-dns-assay-using-glucose\]](https://www.benchchem.com/product/b13788187#standard-curve-preparation-for-dns-assay-using-glucose)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)